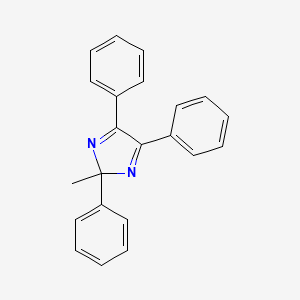![molecular formula C12H15F3N4O B2769792 1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one CAS No. 2380175-06-2](/img/structure/B2769792.png)
1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine moiety and a propanone group
Preparation Methods
The synthesis of 1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Piperazine Moiety: The piperazine ring is attached to the pyridazine ring through nucleophilic substitution reactions, often using piperazine and suitable leaving groups.
Formation of the Propanone Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Studies: It is used in studies to understand its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine moiety can interact with neurotransmitter receptors, while the pyridazine ring may inhibit specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a wide range of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Piperazine Derivatives: Compounds with piperazine moieties are known for their antiviral, antipsychotic, and antimicrobial activities.
Trifluoromethylated Compounds: The presence of the trifluoromethyl group in various compounds enhances their metabolic stability and bioavailability.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct physicochemical and biological properties.
Properties
IUPAC Name |
1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c1-2-11(20)19-7-5-18(6-8-19)10-4-3-9(16-17-10)12(13,14)15/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMOAIHIYVHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
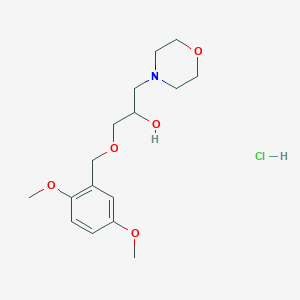
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)

![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2769713.png)
![methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
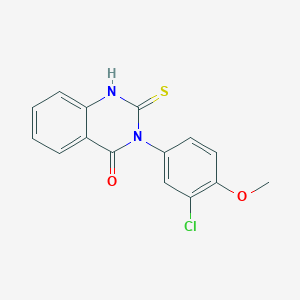
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)
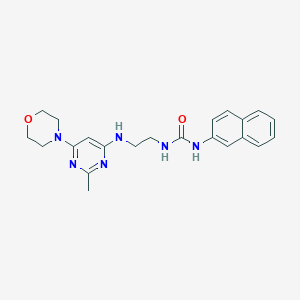
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
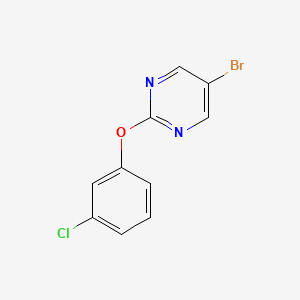
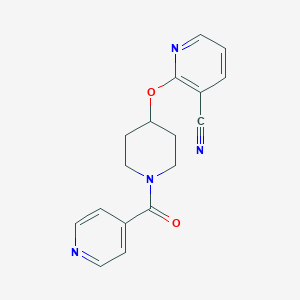
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
